6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958758
InChI: InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15)
SMILES:
Molecular Formula: C11H10N6
Molecular Weight: 226.24 g/mol

6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine

CAS No.:

Cat. No.: VC15958758

Molecular Formula: C11H10N6

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine -

Specification

Molecular Formula C11H10N6
Molecular Weight 226.24 g/mol
IUPAC Name 6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine
Standard InChI InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15)
Standard InChI Key QVWIVWPIJUYRRF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine possesses the molecular formula C₁₁H₁₀N₆ and a molecular weight of 226.24 g/mol . Key identifiers include:

PropertyValueSource
IUPAC Name6-(2-aminopyrimidin-4-yl)-1H-indazol-3-aminePubChem
InChI KeyQVWIVWPIJUYRRF-UHFFFAOYSA-NPubChem
SMILESC1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2NVulcanchem
XLogP30.8PubChem
Topological Polar SA107 ŲPubChem

The molecule combines an indazole core (positions 1-3) with a 2-aminopyrimidine substituent at position 6, creating a planar aromatic system conducive to π-π stacking interactions .

Crystallographic and Conformational Features

While X-ray crystallography data remains unpublished, computational models predict a near-planar geometry stabilized by intramolecular hydrogen bonding between the indazole NH group (position 3) and the pyrimidine nitrogen . The aminopyrimidine moiety adopts a syn conformation relative to the indazole ring, minimizing steric hindrance.

Synthesis and Preparation

Synthetic Routes

Industrial-scale synthesis typically employs a two-step strategy:

  • Indazole Core Formation: Cyclization of 3-nitro-6-bromoindazole precursors via Pd-catalyzed coupling.

  • Pyrimidine Coupling: Suzuki-Miyaura cross-coupling with 2-aminopyrimidine-4-boronic acid under inert atmosphere (yield: 68-72%).

Alternative approaches utilize:

  • Nucleophilic Aromatic Substitution: Reacting 6-chloro-1H-indazol-3-amine with 4-aminopyrimidine in DMF at 120°C .

  • One-Pot Condensation: Combining 3-aminopyrazole derivatives with cyanoacetamide intermediates, though yields remain suboptimal (≤45%) .

Purification and Characterization

Crude product purification involves:

  • Column chromatography (silica gel, EtOAc/hexane 3:7)

  • Recrystallization from ethanol/water (1:2)
    Final characterization via LC-MS (ESI+ m/z 227.1 [M+H]⁺) and ¹H-NMR confirms >95% purity .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data:

SolventSolubility (mg/mL)Temperature
Water0.1225°C
DMSO34.625°C
Ethanol2.325°C

The compound's low aqueous solubility (0.12 mg/mL) and moderate lipophilicity (XLogP3 = 0.8) suggest formulation challenges for in vivo applications .

Stability Profile

Stability studies indicate:

  • pH Stability: Degrades <5% in pH 2-9 buffers over 72h

  • Thermal Stability: Decomposition onset at 287°C (DSC)

  • Photostability: 94% remaining after 48h under ICH Q1B light exposure

Biological Activity and Mechanism

Protein Interaction Studies

The compound demonstrates affinity for:

  • Human Aurora Kinase A: Kd = 1.8 µM (SPR analysis)

  • EGFR T790M Mutant: IC₅₀ = 340 nM (kinase assay)

Molecular docking reveals critical interactions:

  • Hydrogen bonds between the indazole NH and kinase hinge region (Glu211, Aurora A)

  • π-cation interaction with catalytic lysine (Lys162, EGFR)

Cellular Activity

Preliminary screens show:

  • Antiproliferative Activity: GI₅₀ = 8.2 µM vs. HCT116 colorectal cells

  • Apoptosis Induction: 2.3-fold caspase-3 activation at 10 µM

Applications in Drug Discovery

Kinase Inhibitor Development

Structural analogs have entered preclinical trials for:

  • Triple-negative breast cancer (PD-0332991 analog)

  • Chronic myeloid leukemia (Dasatinib derivatives)

Future Research Directions

Critical unanswered questions include:

  • Metabolic Fate: CYP450 isoform specificity

  • Blood-Brain Barrier Penetration: LogBB predictions

  • Combination Therapy: Synergy with checkpoint inhibitors

Emerging opportunities in:

  • PROTAC Design: Leveraging dual kinase/ubiquitin ligase binding

  • Theranostic Agents: Radiolabeling with ¹⁸F for PET imaging

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator